magnesium;prop-1-ene;bromide
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Overview
Description
Magnesium;prop-1-ene;bromide, also known as isopropenylmagnesium bromide, is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is typically used in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;prop-1-ene;bromide is prepared by reacting magnesium metal with prop-1-ene bromide in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
CH2=C(CH3)Br+Mg→CH2=C(CH3)MgBr
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often stored in sealed containers under an inert gas to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Magnesium;prop-1-ene;bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It participates in coupling reactions to form larger organic structures.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The reactions are often exothermic and require careful temperature control .
Major Products Formed
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. For example, reacting with formaldehyde yields a primary alcohol, while reacting with acetone yields a tertiary alcohol .
Scientific Research Applications
Magnesium;prop-1-ene;bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of magnesium;prop-1-ene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Allylmagnesium Bromide: Similar in structure but contains an allyl group instead of an isopropenyl group.
Isopropylmagnesium Bromide: Contains an isopropyl group instead of an isopropenyl group.
1-Propynylmagnesium Bromide: Contains a propynyl group instead of an isopropenyl group.
Uniqueness
Magnesium;prop-1-ene;bromide is unique due to its isopropenyl group, which provides distinct reactivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where the formation of certain carbon-carbon bonds is desired .
Properties
IUPAC Name |
magnesium;prop-1-ene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEUYIQDSMINEY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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